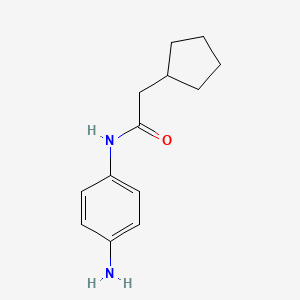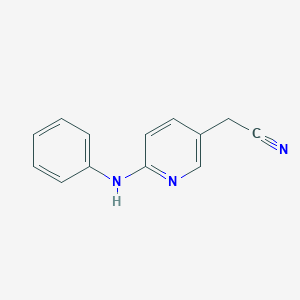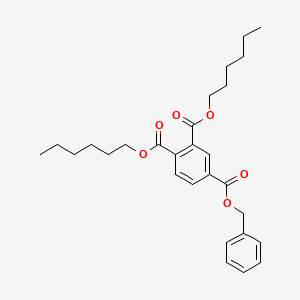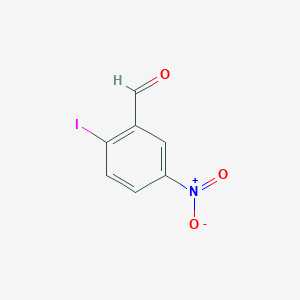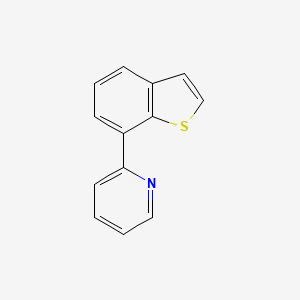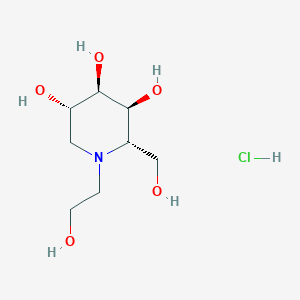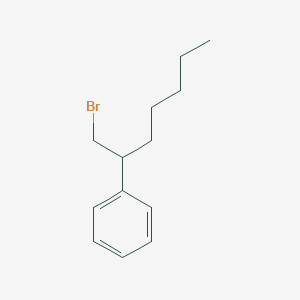![molecular formula C20H25N3O2 B13865985 7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B13865985.png)
7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-6,7-dihydro-7-[(2-phenylmethyl)amino]-1H-cyclopentapyrimidine-2,4(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a cyclopentapyrimidine core structure, which is fused with a cyclohexyl group and a phenylmethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-6,7-dihydro-7-[(2-phenylmethyl)amino]-1H-cyclopentapyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentapyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the cyclopentapyrimidine core. This can be achieved through the reaction of cyclohexanone with urea and formaldehyde under acidic conditions.
Introduction of the Phenylmethylamino Group: The next step involves the introduction of the phenylmethylamino group. This can be done by reacting the intermediate with benzylamine in the presence of a suitable catalyst.
Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexyl-6,7-dihydro-7-[(2-phenylmethyl)amino]-1H-cyclopentapyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-Cyclohexyl-6,7-dihydro-7-[(2-phenylmethyl)amino]-1H-cyclopentapyrimidine-2,4(3H,5H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Research: Researchers investigate the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-6,7-dihydro-7-[(2-phenylmethyl)amino]-1H-cyclopentapyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclohexyl-2-hydrazinyl-7-(phenylmethyl)-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one: This compound shares a similar core structure but differs in the presence of a hydrazinyl group and a thieno ring.
8-Benzoyl-2-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-1,6,7(2H)-trione: Another related compound with a pyrrolo[1,2-a]pyrazine core and benzoyl and phenyl groups.
Uniqueness
3-Cyclohexyl-6,7-dihydro-7-[(2-phenylmethyl)amino]-1H-cyclopentapyrimidine-2,4(3H,5H)-dione is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C20H25N3O2 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
7-(benzylamino)-3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H25N3O2/c24-19-16-11-12-17(21-13-14-7-3-1-4-8-14)18(16)22-20(25)23(19)15-9-5-2-6-10-15/h1,3-4,7-8,15,17,21H,2,5-6,9-13H2,(H,22,25) |
Clé InChI |
PBDUGLIMFCWXND-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C(=O)C3=C(C(CC3)NCC4=CC=CC=C4)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



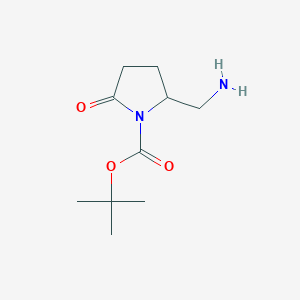
![2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)
